N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide
Overview
Description
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide is 329.15618354 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
One significant area of research involves the synthesis and evaluation of thiazole derivatives, including compounds structurally similar to "N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide," for their anticancer properties. For instance, Evren et al. (2019) synthesized new thiazole derivatives and studied their anticancer activity. These compounds exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line, highlighting their potential as anticancer agents. The study found that certain derivatives showed high selectivity and potent anticancer activity, suggesting the relevance of this chemical framework in developing new therapeutic agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antimicrobial Activity
Research on derivatives of "N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methyl-1-piperidinyl)acetamide" also extends to their antimicrobial efficacy. Baviskar et al. (2013) synthesized a new series of thiazolidin-4-one derivatives to determine their antimicrobial activity. These compounds were tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as fungal strains like Aspergillus niger and Candida albicans. The synthesized derivatives demonstrated feasible antimicrobial properties, underscoring the chemical structure's potential in creating effective antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Antibacterial and Antifungal Studies
Further investigations into the antibacterial and antifungal potential of related compounds have been conducted. Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds were evaluated for their antibacterial potentials against various bacterial strains, including Gram-negative and Gram-positive bacteria. The study revealed that certain synthesized compounds exhibit moderate inhibitory activity, indicating the structural backbone's utility in developing new antimicrobial agents (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(3-methylpiperidin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-13-7-6-10-21(11-13)12-16(22)19-18-20-17(14(2)23-18)15-8-4-3-5-9-15/h3-5,8-9,13H,6-7,10-12H2,1-2H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUQNGSDHBCADQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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